N-Methoxy-N,2-dimethylpiperidine-4-carboxamide
CAS No.:
Cat. No.: VC17655173
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-methoxy-N,2-dimethylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3 |
| Standard InChI Key | DEKHJIWBPMNADR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CCN1)C(=O)N(C)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Structural Features
The IUPAC name N-methoxy-N,2-dimethylpiperidine-4-carboxamide delineates its structure: a piperidine ring (a six-membered amine heterocycle) with methyl groups at the 2-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further substituted with a methoxy group and a methyl group . This configuration distinguishes it from the isomeric compound N-methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9), which features a methyl group at the 1-position of the piperidine ring .
The molecular structure is characterized by the following key features:
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Piperidine core: Provides a rigid scaffold influencing conformational stability.
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4-Carboxamide group: Introduces hydrogen-bonding potential, critical for molecular interactions.
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N-Methoxy and N-methyl substitutions: Modulate electronic properties and steric bulk.
Synthesis and Manufacturing
Synthetic Routes
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Ring Formation: Cyclization of appropriate amine precursors.
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Carboxamide Installation: Coupling reactions using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
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Functionalization: Methylation and methoxylation via nucleophilic substitution or reductive amination.
A hypothetical synthesis might proceed as follows:
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Step 1: Synthesis of 2-methylpiperidine-4-carboxylic acid.
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Step 2: Conversion to the corresponding acid chloride using thionyl chloride.
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Step 3: Reaction with N-methoxy-N-methylamine to form the carboxamide.
Physicochemical Properties
The compound’s solubility profile may resemble related carboxamides, showing miscibility with dimethyl sulfoxide (DMSO) or dichloromethane. Hydrophobicity (logP) estimates using software like Molinspiration suggest moderate lipophilicity, favoring blood-brain barrier penetration in bioactive analogs .
Applications and Research Utility
Chemical Intermediate
The compound’s reactive carboxamide group makes it a candidate for further derivatization, such as:
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Suzuki-Miyaura cross-coupling to introduce aryl groups.
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Reductive amination to modify the piperidine nitrogen.
Analytical Characterization Strategies
Spectroscopic Methods
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-NMR: Expected signals include piperidine ring protons (δ 1.4–3.0 ppm) and methoxy singlet (δ 3.2–3.4 ppm).
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IR Spectroscopy: Carboxamide C=O stretch near 1650 cm.
Chromatographic Techniques
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Reverse-Phase HPLC: C18 column with acetonitrile/water gradient elution.
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Thin-Layer Chromatography (TLC): Silica gel plates using ethyl acetate/hexane mixtures.
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